molecular formula C17H16ClN3O3S B4905974 N-(5-chloro-2-hydroxyphenyl)-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}acetamide

N-(5-chloro-2-hydroxyphenyl)-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}acetamide

Cat. No.: B4905974
M. Wt: 377.8 g/mol
InChI Key: CFAKIDCBFVEDGP-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-hydroxyphenyl group, a cyano-methoxymethyl-pyridinyl group, and a sulfanyl-acetamide moiety

Properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S/c1-10-5-11(8-24-2)13(7-19)17(20-10)25-9-16(23)21-14-6-12(18)3-4-15(14)22/h3-6,22H,8-9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAKIDCBFVEDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SCC(=O)NC2=C(C=CC(=C2)Cl)O)C#N)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the chloro-hydroxyphenyl intermediate: This step may involve the chlorination of a hydroxyphenyl precursor under controlled conditions.

    Synthesis of the cyano-methoxymethyl-pyridinyl intermediate: This can be achieved through a series of reactions, including nitration, reduction, and alkylation.

    Coupling of intermediates: The final step involves coupling the chloro-hydroxyphenyl intermediate with the cyano-methoxymethyl-pyridinyl intermediate using a suitable sulfanyl-acetamide linker.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-hydroxyphenyl)acetamide: Lacks the cyano-methoxymethyl-pyridinyl group.

    2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}acetamide: Lacks the chloro-hydroxyphenyl group.

    N-(5-chloro-2-hydroxyphenyl)-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetamide: Similar structure but with a thioether linkage instead of a sulfanyl linkage.

Uniqueness

The uniqueness of N-(5-chloro-2-hydroxyphenyl)-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}acetamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.

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